molecular formula C8H14ClNO3 B1514087 methyl 5-methyl-4-oxopiperidine-3-carboxylate;hydrochloride

methyl 5-methyl-4-oxopiperidine-3-carboxylate;hydrochloride

Cat. No.: B1514087
M. Wt: 207.65 g/mol
InChI Key: JTZAAEGXSGIXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 5-methyl-4-oxopiperidine-3-carboxylate;hydrochloride, is a chemical compound with the molecular formula C8H14NO3. It is a crystalline powder that is primarily used for research purposes. This compound is part of the piperidone family, which is known for its diverse applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-methoxycarbonyl-4-piperidone hydrochloride typically involves the catalytic hydrogenation of pyridine derivatives. This process can be carried out using cobalt, ruthenium, or nickel-based nanocatalysts . Another method involves the three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate, which yields the corresponding tertiary propargylamines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar catalytic processes on a larger scale. The use of high-pressure reactors and continuous flow systems could enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-methoxycarbonyl-4-piperidone hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxycarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium or platinum catalysts.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups.

Scientific Research Applications

3-Methyl-5-methoxycarbonyl-4-piperidone hydrochloride has several scientific research applications:

    Chemistry: Used as a starting material in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-methoxycarbonyl-4-piperidone hydrochloride involves its interaction with specific molecular targets. The compound can act as an intermediate in various biochemical pathways, influencing the activity of enzymes and receptors. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its chemical structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-methoxycarbonyl-4-piperidone hydrochloride stands out due to its specific functional groups, which confer unique reactivity and potential biological activity. Its methoxycarbonyl group, in particular, allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

methyl 5-methyl-4-oxopiperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO3.ClH/c1-5-3-9-4-6(7(5)10)8(11)12-2;/h5-6,9H,3-4H2,1-2H3;1H

InChI Key

JTZAAEGXSGIXFC-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(C1=O)C(=O)OC.Cl

Origin of Product

United States

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